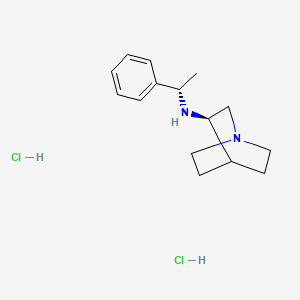

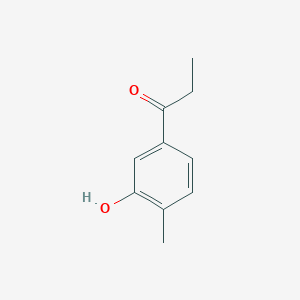

(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related quinuclidine derivatives often involves key reactions such as the reduction of imines prepared from quinuclidinone and chiral phenethylamine. Langlois, Meyer, and Soulier (2006) described the synthesis of (R) and (S)-3-amino quinuclidine, an important precursor for chiral 5-HT3 serotonin receptor antagonists, highlighting the critical role of NaBH4 reduction in the process (Langlois, Meyer, & Soulier, 2006).

Molecular Structure Analysis

Investigations into the molecular structure of quinuclidine derivatives and their complexes provide insight into their chemical behavior. Nguyen and Jeong (2010) characterized a zinc(II) complex of a related ligand, revealing a distorted tetrahedral geometry and the induction of new chiral centers at the amine-nitrogens of the ligand, which might provide clues to the structural aspects of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride (Nguyen & Jeong, 2010).

Chemical Reactions and Properties

The reactivity of quinuclidine derivatives with various agents has been a subject of study, revealing important insights into their chemical properties. For instance, reactions of quinuclidines with phenyl chlorothionoformates were studied by Castro et al. (2008), who found that the reactions proceed through a stepwise mechanism with rate-determining formation of a zwitterionic tetrahedral intermediate, indicating the nuanced reactivity of such compounds (Castro et al., 2008).

Physical Properties Analysis

The physical properties of quinuclidine derivatives, such as their mass spectra and fragmentation patterns, have been explored to facilitate their identification and analysis. Vincze et al. (1980) studied the low-resolution electron impact mass spectra of quinuclidine glycolates, providing valuable data on their main fragmentation patterns and rearrangements, which could be relevant for understanding the physical properties of (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride (Vincze et al., 1980).

Chemical Properties Analysis

The chemical properties of quinuclidine derivatives are influenced by their structure and substituents. The study by Aggarwal, Emme, and Fulford (2003) on the correlation between the basicity of quinuclidine-based catalysts and their reactivity in the Baylis-Hillman reaction provides insights into the effect of structure on the chemical behavior of quinuclidine derivatives, which may extend to (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride (Aggarwal, Emme, & Fulford, 2003).

Scientific Research Applications

Mass Spectroscopy of Quinuclidine Compounds

Quinuclidine compounds, including those related to (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride, have been studied for their mass spectra, which is crucial for identifying and analyzing these compounds. The study by Vincze et al. (1980) focused on the electron impact mass spectra of various quinuclidine derivatives, providing insights into their fragmentation patterns and rearrangements, which are essential for developing sensitive methods of analysis for these biologically active compounds (Vincze et al., 1980).

Cholinolytic Activity and Stereochemistry

The compound has been researched for its effects on central muscarinic and nicotinic receptors. Niu et al. (1990) examined the cholinolytic actions of optical isomers of quinuclidine derivatives, finding that they blocked both muscarinic and nicotinic receptors in the central nervous system and demonstrated stereoselective specificity (Niu et al., 1990).

Synthesis and Chemical Transformations

Research has also focused on the synthesis and transformation of quinuclidine derivatives. Hamama et al. (2011) explored the synthesis of fused and spiro nitrogen heterocycles of quinuclidine, which has applications in the development of new chemical entities (Hamama et al., 2011). Moreover, Langlois et al. (2006) described the synthesis of (R) and (S)-3-amino quinuclidine, an important building block for chiral 5-HT3 serotonin receptor antagonists (Langlois et al., 2006).

Pharmaceutical Applications

The compound's derivatives have shown potential in pharmaceutical applications. For instance, Sharma et al. (2016) synthesized a novel quinuclidine derivative and evaluated its antimalarial activity in vitro against Plasmodium falciparum, showing promising results (Sharma et al., 2016).

Kinetic and Mechanistic Studies

Kinetic studies involving quinuclidine derivatives have been conducted to understand their reaction mechanisms better. Castro et al. (2008) carried out a kinetic study on the reactions of quinuclidines with aryl chlorothionoformates, providing insights into the reaction mechanisms and factors influencing reactivity (Castro et al., 2008).

Safety And Hazards

The compound is labeled as hazardous (Xi) and has safety codes of 26-38-36-S36-S26 . This suggests that it may cause irritation to the eyes, respiratory system, and skin. It should be handled with care, and in case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name |

(3R)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABMCKVVGDIUCA-XPTKPXFUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N[C@H]2CN3CCC2CC3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride | |

CAS RN |

120570-09-4 |

Source

|

| Record name | (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-1,6-dihydro-4-methyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl](/img/no-structure.png)

![Benzyl [amino(methylsulfanyl)methylene]carbamate](/img/structure/B1145529.png)